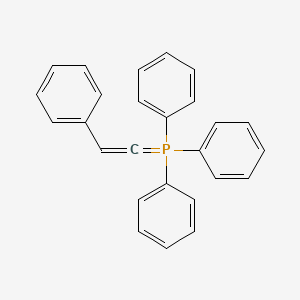
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by a phosphorus atom bonded to three phenyl groups and a 2-phenylethenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-phenylethenylidene moiety. One common method involves the use of dimethylsulfonium methylide mediated olefination of 2-phenylethenylidene phosphonoacetate, followed by the Horner–Wadsworth–Emmons reaction with aromatic aldehydes . This method provides access to reactive intermediates that can be further transformed into the desired phosphane compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The 2-phenylethenylidene moiety can undergo cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), electrophiles (e.g., halogens), and dienophiles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, substituted aromatic compounds, and cycloadducts with complex polycyclic structures .
Aplicaciones Científicas De Investigación
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product distributions. The molecular targets and pathways involved depend on the specific metal ions and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, similar in structure but lacking the 2-phenylethenylidene group.
Triphenyl(2-phenylethenylidene)-lambda~5~-phosphane oxide: The oxidized form of the compound, with different reactivity and applications.
2-Phenylethenylidene phosphonoacetate: A precursor in the synthesis of the compound, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 2-phenylethenylidene group, which imparts specific reactivity and potential for cycloaddition reactions. This distinguishes it from other triphenylphosphine derivatives and makes it valuable for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
106104-33-0 |
|---|---|
Fórmula molecular |
C26H21P |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
triphenyl(2-phenylethenylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H21P/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-21H |
Clave InChI |
OHBAKIGZYDGQOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
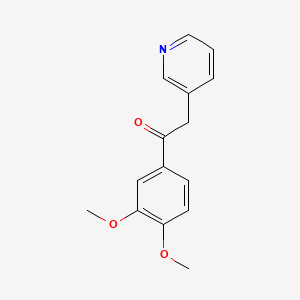

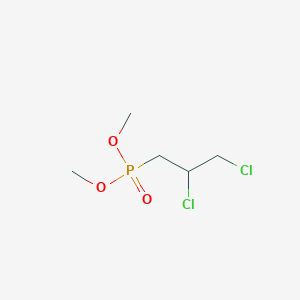
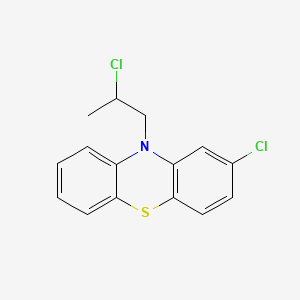
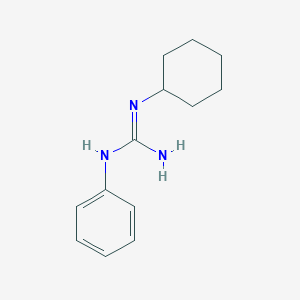
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
